4-(4-Ethoxyphenoxy)piperidine hydrochloride
Overview
Description
4-(4-Ethoxyphenoxy)piperidine hydrochloride is a biochemical used for proteomics research . It is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
The synthesis of piperidine derivatives has been a significant area of research in organic chemistry . A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate has been reported to afford the corresponding tertiary propargylamines in useful yields .
Molecular Structure Analysis
The molecular formula of this compound is C13H20ClNO2 . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical And Chemical Properties Analysis
The physical form of this compound is a solid . Its molecular weight is 257.76 .
Safety and Hazards
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Mechanism of Action
Target of Action
It is structurally similar to pitolisant, which is an antagonist and inverse agonist at the histamine h3 receptor
Mode of Action
Based on its structural similarity to pitolisant, it may act as an antagonist or inverse agonist at the histamine h3 receptor . This means that it could potentially block or reduce the activity of histamine at these receptors, thereby modulating the effects of histamine in the body.
Biochemical Pathways
If it does indeed act on histamine h3 receptors like pitolisant, it could potentially influence histaminergic neuron signaling in the brain . This could have downstream effects on various physiological processes, including sleep-wake cycles, cognitive function, and more.
Result of Action
If it acts similarly to pitolisant, it could potentially enhance the activity of histaminergic neurons and increase the signaling of other neurotransmitters in the brain . This could result in various physiological effects, depending on the specific context and environment.
properties
IUPAC Name |
4-(4-ethoxyphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-15-11-3-5-12(6-4-11)16-13-7-9-14-10-8-13;/h3-6,13-14H,2,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGSKFNTKWVIEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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